ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate
Description
Properties
Molecular Formula |
C11H15NO3 |
|---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate |
InChI |
InChI=1S/C11H15NO3/c1-2-15-11(14)9(12)10(13)8-6-4-3-5-7-8/h3-7,9-10,13H,2,12H2,1H3/t9-,10+/m0/s1 |
InChI Key |
RCUYHYDTFXMONZ-VHSXEESVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]([C@@H](C1=CC=CC=C1)O)N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=CC=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate typically involves the esterification of (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoic acid. One common method is the reaction of the acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound often employs more efficient and scalable methods. One such method involves the use of flow microreactor systems, which allow for continuous production with better control over reaction conditions and higher yields . This method is more sustainable and versatile compared to traditional batch processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Ethyl (2S,3R)-2-oxo-3-phenylpropanoate.
Reduction: Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanol.
Substitution: Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoamide.
Scientific Research Applications
Chemical Synthesis
Building Block for Peptides and Pharmaceuticals
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate serves as a crucial intermediate in the synthesis of peptide drugs and other organic compounds. Its functional groups allow for extensive chemical modifications, making it a versatile building block in organic synthesis.
Asymmetric Synthesis and Chiral Catalysis
The compound's chirality plays a significant role in asymmetric synthesis and chiral catalysis. It can be utilized to produce enantiomerically enriched compounds, which are essential in pharmaceutical applications where the stereochemistry of a drug can significantly affect its efficacy and safety.
Biological Applications
Neurotransmitter Interaction Studies
Research has indicated that this compound may interact with neurotransmitter systems. Its potential effects on metabolic pathways highlight its importance as a biochemical probe for studying enzyme mechanisms and metabolic processes.
Therapeutic Potential
The compound is being explored for its therapeutic potential in treating various diseases due to its biological activity. Its ability to act as a substrate for specific enzymes suggests that it could play a role in drug development targeting metabolic disorders or neurological conditions.
Industrial Applications
Catalyst Development
In industrial settings, this compound is utilized in the development of novel materials and catalytic processes. Its unique reactivity allows it to participate in various chemical reactions essential for producing high-value chemicals.
Data Table: Summary of Applications
| Application Area | Description | Importance |
|---|---|---|
| Chemical Synthesis | Building block for peptides and pharmaceuticals | Facilitates production of complex organic molecules |
| Asymmetric Synthesis | Utilized in chiral catalysis | Essential for creating enantiomerically pure compounds |
| Biological Research | Investigates interactions with neurotransmitter systems | Aids in understanding biochemical pathways |
| Therapeutic Research | Explored for potential treatments of diseases | May lead to new drug discoveries |
| Industrial Chemistry | Used in catalyst development | Enhances efficiency in chemical manufacturing processes |
Case Study 1: Neurotransmitter Interaction
A study examining the interactions of this compound with neurotransmitter receptors showed promising results in modulating synaptic transmission. The compound was found to enhance the activity of certain neurotransmitters, indicating its potential as a therapeutic agent for neurological disorders.
Case Study 2: Chiral Catalysis
Research focused on the use of this compound as a chiral catalyst demonstrated its effectiveness in asymmetric synthesis reactions. The study reported high yields of enantiomerically pure products, showcasing its utility in pharmaceutical manufacturing processes.
Mechanism of Action
The mechanism of action of ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical pathways. For example, it can inhibit aminopeptidases by binding to their active sites, thereby affecting protein metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomeric Variants
Ethyl (2S,3S)-3-Amino-2-hydroxy-3-phenylpropanoate
- Structural Difference : The stereochemistry at C3 is inverted (3S vs. 3R).
- Synthesis: Synthesized via alkylation of rac. ethyl (2S,3S)-3-amino-2-hydroxy-3-phenylpropanoate using DBU and toluene, yielding 55% after chromatography .
- Implications : The 3S configuration may alter hydrogen-bonding interactions in enzyme binding pockets, as seen in studies of 4-HIL dehydrogenase (HILDH) where stereochemistry influences substrate recognition .

Ethyl (2R,3S)-3-Amino-2-hydroxy-3-phenylpropanoate Hydrochloride
Functional Group Modifications
Methyl (2S,3R)-3-(Benzoylamino)-2-hydroxy-3-phenylpropanoate
- Structural Difference: The amino group at C2 is substituted with a benzoylamino group, and the ester is methyl instead of ethyl.
- However, steric hindrance from the bulky benzoyl group may reduce enzymatic turnover rates .
Ethyl (2S)-2-Amino-3-(4-fluorophenyl)propanoate
- Structural Difference : A fluorine atom is introduced at the para position of the phenyl ring.
- Implications: Fluorine’s electron-withdrawing effect increases the acidity of the hydroxyl group (pKa ~10 vs. ~12 for non-fluorinated analogs). This enhances hydrogen-bonding capacity and metabolic stability, making it a common modification in drug design .
Ester and Backbone Modifications
Ethyl (2S,3R)-2,3-Dihydroxy-3-(2-pyridinyl)propanoate N-Oxide
- Structural Difference: The phenyl group is replaced with a 2-pyridinyl ring, and the C2 amino group is oxidized to an N-oxide.
- Implications : The pyridine ring introduces basicity (pKa ~4.5), while the N-oxide enhances solubility in aqueous media. This derivative is used in metal-catalyzed reactions due to its chelating properties .
(2S,3S)-3-Amino-3-(3-fluorophenyl)-2-hydroxypropanoic Acid
- Structural Difference : The ethyl ester is replaced with a carboxylic acid, and a fluorine is added at the phenyl meta position.
- Implications : The free carboxylic acid group (pKa ~2.5) increases water solubility but reduces cell permeability. This analog is often used in peptide synthesis as a constrained building block .
Key Observations :
Physicochemical Properties
Solubility and Stability
- Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate: Moderate solubility in ethanol and DMSO; stable at 4°C for months.
- Methyl (2S,3R)-3-(benzoylamino) analog: Poor aqueous solubility (<1 mg/mL) but stable under acidic conditions .
Spectral Data
- ¹H NMR : The target compound’s C3 hydroxyl proton appears as a singlet at δ 5.2–5.4 ppm, while fluorinated analogs (e.g., 4-fluorophenyl) show coupling (J = 8–10 Hz) between fluorine and aromatic protons .
- IR : Hydroxyl stretches are observed at 3400–3500 cm⁻¹; benzoylated derivatives show strong carbonyl peaks at 1680–1700 cm⁻¹ .
Biological Activity
Ethyl (2S,3R)-2-amino-3-hydroxy-3-phenylpropanoate, commonly referred to as ethyl 3-amino-3-phenylpropanoate, is a chiral amino acid ester that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a unique combination of functional groups, including an ethyl ester, an amino group, a hydroxyl group, and a phenyl ring, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Structural Characteristics
The compound's stereochemistry plays a critical role in its biological activity. The specific configuration at the 2 and 3 positions influences its interaction with biological targets such as enzymes and receptors. The presence of the hydroxyl group enhances its solubility and reactivity, while the phenyl ring contributes to its ability to engage in π-π stacking interactions with aromatic amino acids in proteins.
This compound exerts its biological effects through several mechanisms:
- Enzyme Substrate : It acts as a substrate for various enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to specific receptors, modulating signaling pathways that influence neurotransmission and metabolic regulation.
- Biochemical Pathways : It can alter protein conformation and affect biochemical pathways by interacting with active sites of enzymes.
1. Neurotransmission
Research indicates that this compound may influence neurotransmitter systems. Its structural features allow it to interact with neurotransmitter receptors, potentially affecting mood and cognitive functions.
2. Metabolic Regulation
Studies have shown that this compound can enhance glucose uptake in cells without exhibiting cytotoxic effects. For instance, in vitro studies demonstrated that it significantly increased glucose uptake in HepG2 liver cells at concentrations ranging from 2.5 to 25 μM without impacting cell viability .
3. Hypoglycemic Effects
In vivo studies have reported that derivatives of this compound exhibit hypoglycemic effects in animal models. Specifically, compounds structurally related to this compound were shown to activate FFAR1 receptors at concentrations of 10 μM and induced significant reductions in blood glucose levels during oral glucose tolerance tests .
Research Findings
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
-
Study on Glucose Regulation :
In a study involving CD-1 mice, compounds derived from this compound demonstrated pronounced hypoglycemic effects when administered at doses ranging from 1 to 25 mg/kg. The study concluded that these compounds could serve as promising antidiabetic agents due to their ability to enhance insulin sensitivity and glucose uptake. -
Neuroprotective Potential :
Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. This compound was found to reduce markers of oxidative stress and improve cell viability in neuronal cell lines exposed to harmful agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

